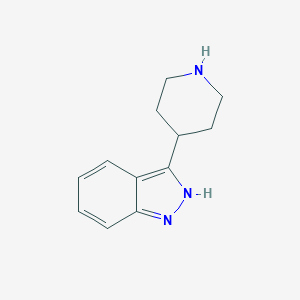
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, also known as N-Ethyl-3-pyridin-3-ylpropan-1-amine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of arylalkylamines and has a molecular weight of 202.3 g/mol.
作用机制
The exact mechanism of action of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is not fully understood. However, studies have suggested that this compound may exert its neuroprotective and antidepressant effects by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Additionally, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine may protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
生化和生理效应
Studies have shown that N-Ethyl-1-(pyridin-3-yl)ethan-1-amine can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antidepressant effects in animal models of depression. N-Ethyl-1-(pyridin-3-yl)ethan-1-amine may exert these effects by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Furthermore, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine may protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in lab experiments is its potential therapeutic applications in various diseases. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in lab experiments is the lack of understanding of its exact mechanism of action. Furthermore, more studies are needed to determine the optimal dosage and administration route of this compound.
未来方向
There are several future directions for the study of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound. Additionally, studies are needed to determine the optimal dosage and administration route of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in animal models and humans. Furthermore, the potential therapeutic applications of this compound in other diseases, such as anxiety disorders and schizophrenia, should be explored. Finally, the development of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives with improved efficacy and safety profiles should be investigated.
In conclusion, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. While the exact mechanism of action of this compound is not fully understood, studies have suggested that it may exert its effects by modulating the levels of neurotransmitters in the brain and protecting neurons from oxidative stress and inflammation. Further research is needed to elucidate the mechanism of action, determine the optimal dosage and administration route, and explore the potential therapeutic applications of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in other diseases.
合成方法
The synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine involves the reaction of 3-bromopyridine with ethylmagnesium bromide, followed by the reaction of the resulting compound with 1-bromo-3-chloropropane. The final product is obtained by reacting the intermediate compound with ammonia. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine has been shown to have antidepressant effects in animal models of depression.
属性
IUPAC Name |
N-ethyl-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOPKLVHKNERI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562278 |
Source


|
| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |
CAS RN |
5746-54-3 |
Source


|
| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

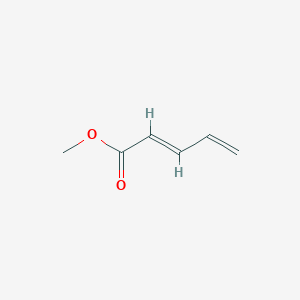


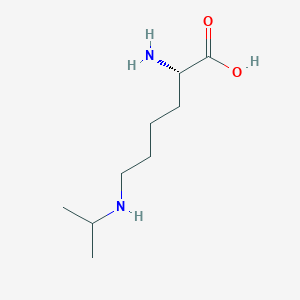
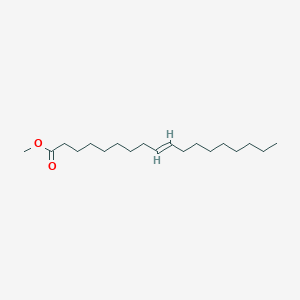


![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)

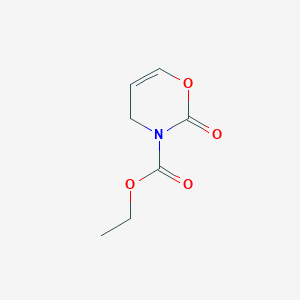


![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)
